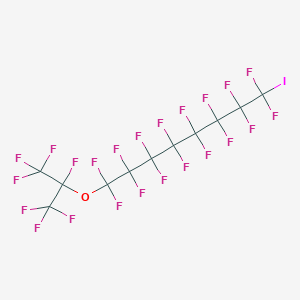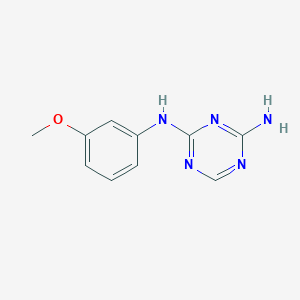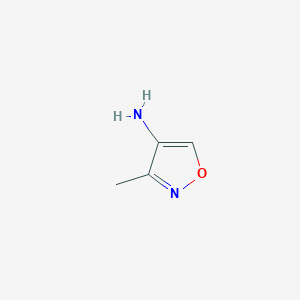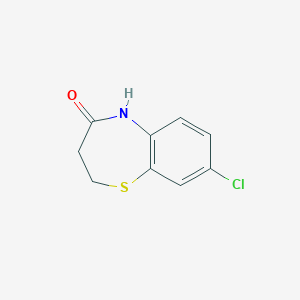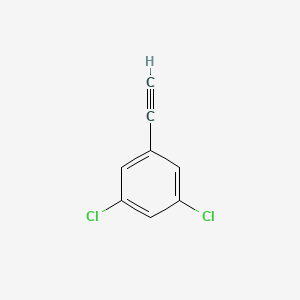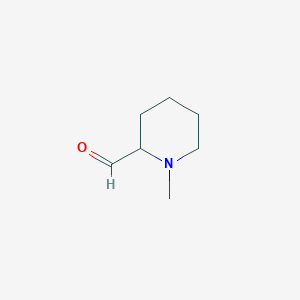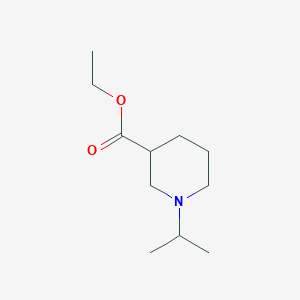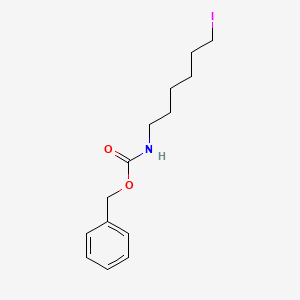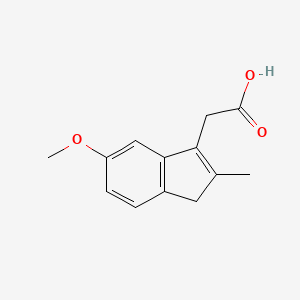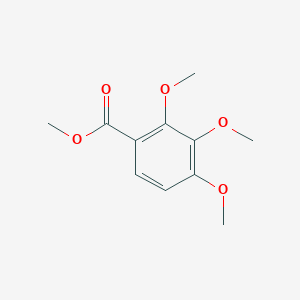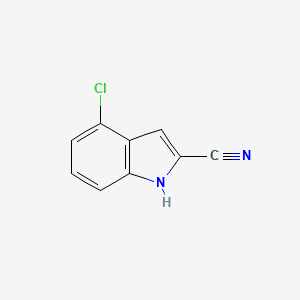
4-Chloro-1H-indole-2-carbonitrile
Übersicht
Beschreibung
4-Chloro-1H-indole-2-carbonitrile is a chemical compound with the CAS Number: 4404-11-9 . It has a molecular weight of 176.6 and its IUPAC name is this compound .
Synthesis Analysis
The synthesis of this compound involves a reaction with isocyanuric acid in N,N-dimethyl-formamide at 0 - 20℃ for 1.5 hours in an inert atmosphere . The reaction mixture is then treated with water, stirred for 30 minutes, diluted with water, and extracted with ethyl acetate .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H5ClN2/c10-8-2-1-3-9-7 (8)4-6 (5-11)12-9/h1-4,12H . This indicates that the compound contains 9 carbon atoms, 5 hydrogen atoms, 1 chlorine atom, and 2 nitrogen atoms.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . The compound is sealed in dry storage at room temperature .Wissenschaftliche Forschungsanwendungen
1. Conversion into 3-Aminoindole-2-Carbonitriles
Michaelidou and Koutentis (2009) explored the conversion of certain benzonitriles, including compounds related to 4-Chloro-1H-indole-2-carbonitrile, into 3-aminoindole-2-carbonitriles. This process involves reactions with triphenylphosphine and water, yielding various indole derivatives (Michaelidou & Koutentis, 2009).
2. Use in Flow Process for Synthesis of Vilazodone
Karadeolian et al. (2018) developed a continuous flow process for the reductive deoxygenation of a compound similar to this compound, showcasing benefits like increased yield, safety, and purity. This process is significant in the synthesis of pharmaceuticals like Vilazodone (Karadeolian et al., 2018).
3. Synthesis of PDE4 Inhibitors
Kumar et al. (2012) synthesized 2-(1H-indol-3-yl)quinoline-3-carbonitrile derivatives, closely related to this compound. These compounds were found to exhibit PDE4 inhibitory properties, potentially useful in treating disorders like depression or respiratory diseases (Kumar et al., 2012).
4. Preparation of Polysubstituted Indole-2-Carbonitriles
Hrizi et al. (2021) described a method for preparing polysubstituted indole-2-carbonitriles, a class of compounds including this compound, through cross-coupling reactions. This method offers various di-, tri-, and tetra-substituted indole-2-carbonitriles (Hrizi et al., 2021).
5. Cyclization Reactions
Festa et al. (2018) researched the cyclization reactions of 1-(Propargyl)indol-2-carbonitriles, relevant to the study of this compound, with alcohols, resulting in the formation of 1-alkoxypyrazino[1,2-a]indoles. This study provides insights into the behavior of indole derivatives in chemical reactions (Festa et al., 2018).
6. Synthesis of Fluorescent Compounds
Zalte et al. (2020) synthesized 9-aminopyrido[1,2-a]indoles from N-(Propargyl)indole-2-carbonitriles, demonstrating the ability to produce compounds with fluorescence properties. This kind of research involving indole derivatives is crucial for developing materials with specific optical properties (Zalte et al., 2020).
Safety and Hazards
Zukünftige Richtungen
Indole derivatives, such as 4-Chloro-1H-indole-2-carbonitrile, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They are frequently used in the synthesis of various organic compounds and have been found in many important synthetic drug molecules .
Wirkmechanismus
- The primary targets of 4-Chloro-1H-indole-2-carbonitrile are not explicitly mentioned in the literature I found. However, indole derivatives, in general, have been reported to interact with various receptors, including those involved in antiviral, anti-inflammatory, anticancer, and other activities .
- However, indole derivatives have been associated with various pathways, such as cell signaling, inflammation, and cell cycle regulation .
Target of Action
Biochemical Pathways
Result of Action
Biochemische Analyse
Biochemical Properties
4-Chloro-1H-indole-2-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various endogenous and exogenous compounds. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, this compound has been shown to bind to certain receptor proteins, modulating their signaling pathways and affecting cellular responses .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been found to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis. By altering the activity of this pathway, this compound can impact cell growth and survival. Furthermore, it has been reported to influence the expression of genes involved in oxidative stress response, thereby affecting cellular metabolism and homeostasis .
Eigenschaften
IUPAC Name |
4-chloro-1H-indole-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2/c10-8-2-1-3-9-7(8)4-6(5-11)12-9/h1-4,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDAFJTFFVWHCOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(N2)C#N)C(=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50555570 | |
| Record name | 4-Chloro-1H-indole-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50555570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4404-11-9 | |
| Record name | 4-Chloro-1H-indole-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50555570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(1-Cyclohexyl-1H-tetrazol-5-yl)methyl]amine hydrochloride](/img/structure/B1355359.png)
